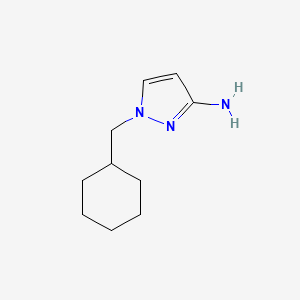

1-(Cyclohexylmethyl)-1H-pyrazol-3-amine

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a "privileged structure" in medicinal chemistry and organic synthesis. nih.govnih.govorientjchem.org The unique physicochemical properties of the pyrazole core have made it a cornerstone in the design of novel compounds across various scientific fields, most notably in pharmaceuticals and agrochemicals. nih.govnumberanalytics.com

The significance of pyrazole heterocycles is underscored by their presence in a multitude of commercially available drugs. nih.gov As of 2022, over 50 synthetic medicines containing a pyrazole ring are on the global market, with the U.S. Food and Drug Administration (FDA) having approved more than 30 since 2011. nih.gov These drugs target a wide array of clinical conditions, demonstrating the scaffold's versatility. Notable examples include Celecoxib, a potent anti-inflammatory agent, and Stanozolol, an anabolic steroid. nih.govwikipedia.org

The broad spectrum of biological activities associated with pyrazole derivatives includes anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. orientjchem.orgnumberanalytics.commdpi.comglobalresearchonline.net This versatility arises from the pyrazole ring's ability to act as a bioisostere for other aromatic rings, enhancing pharmacological profiles by improving factors like solubility and lipophilicity. nih.gov Furthermore, the nitrogen atoms in the ring can serve as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors. nih.gov This capacity for diverse molecular interactions continues to make the pyrazole nucleus a focal point of contemporary chemical research and drug development pipelines. nih.gov

Structural Classification and Nomenclature of 1-(Cyclohexylmethyl)-1H-pyrazol-3-amine

This compound is a derivative of the parent pyrazole ring system. Its classification and nomenclature are determined by the identity and position of the substituents attached to this core structure.

Structural Analysis:

Pyrazole Core: The foundation of the molecule is the 1H-pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. drugbank.com This ring is aromatic in nature. orientjchem.org

Cyclohexylmethyl Group: A cyclohexylmethyl substituent is attached to one of the nitrogen atoms of the pyrazole ring. The "1-" prefix in the IUPAC name indicates that this group is bonded to the nitrogen atom at position 1.

Amine Group: An amine (-NH2) group is attached to a carbon atom of the pyrazole ring. The "-3-amine" suffix specifies its location at position 3 of the ring.

The systematic IUPAC name, This compound , precisely describes this arrangement. The "1H" designation clarifies the position of the single hydrogen atom on the pyrazole ring's nitrogen atoms, specifying the tautomeric form.

Below is a data table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 3524-26-3 |

| Molecular Formula | C₁₀H₁₇N₃ |

| Molecular Weight | 179.27 g/mol |

| InChI Key | HQBNRQCHZMQTON-UHFFFAOYSA-N |

Theoretical Frameworks for Understanding Pyrazole Reactivity and Properties

The chemical behavior of pyrazole and its derivatives, including this compound, can be understood through several key theoretical concepts. These frameworks help predict reactivity, stability, and potential intermolecular interactions.

Aromaticity and Electronic Structure: The pyrazole ring is an aromatic system, which confers significant thermodynamic stability. It contains six π-electrons delocalized across the five-membered ring. orientjchem.org The two nitrogen atoms have distinct electronic environments: the N-1 nitrogen is considered "pyrrole-like" and can act as a hydrogen bond donor, while the N-2 nitrogen is "pyridine-like" and serves as a hydrogen bond acceptor. nih.gov This duality is crucial for its interactions with biological macromolecules.

Tautomerism: Unsubstituted or symmetrically substituted pyrazoles at the 3 and 5 positions can exhibit annular tautomerism, a phenomenon involving the migration of a proton between the two ring nitrogen atoms. nih.gov For a compound like this compound, the presence of the substituent at the N-1 position prevents this specific type of tautomerism. However, the aminopyrazole moiety can exist in different tautomeric forms, which can influence its reactivity.

Substituent Effects: The nature and position of substituents on the pyrazole ring profoundly influence its electronic properties and reactivity. Electron-donating groups, such as the amine group at the C-3 position, increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the ring's basicity. nih.gov Theoretical calculations, often employing Density Functional Theory (DFT), are used to model these effects, predict reaction mechanisms, and analyze the stability of different isomers and tautomers. cdnsciencepub.comresearchgate.net Such computational studies provide valuable insights into reaction pathways, such as N-alkylation, and help rationalize experimental outcomes. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohexylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICTYTRZSDWUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclohexylmethyl 1h Pyrazol 3 Amine and Its Analogs

Strategies for Pyrazole (B372694) Ring Construction

The assembly of the pyrazole ring is a foundational aspect of synthesizing 1-(cyclohexylmethyl)-1H-pyrazol-3-amine and its analogs. Key methods include classical cyclocondensation reactions, modern cycloaddition approaches, and efficient one-pot multicomponent syntheses.

Cyclocondensation Reactions of Hydrazines with Carbonyl Systems

The most traditional and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctionalized carbon component. mdpi.comnih.gov This approach is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both reactants. For the synthesis of 3-aminopyrazole (B16455) analogs, β-ketonitriles are common 1,3-dielectrophilic precursors. chim.it

The general mechanism involves the initial reaction of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. When a monosubstituted hydrazine, such as (cyclohexylmethyl)hydrazine, is used with an unsymmetrical 1,3-dicarbonyl compound, the reaction can potentially yield two regioisomers. mdpi.commdpi.com The regioselectivity is influenced by reaction conditions and the electronic and steric nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov

Another key variation is the use of α,β-unsaturated ketones or aldehydes. The reaction proceeds via a Michael addition of the hydrazine, followed by cyclization and oxidation to form the pyrazole. mdpi.combeilstein-journals.org

Table 1: Examples of Cyclocondensation for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl/Equivalent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phenylhydrazine (B124118) | Ethyl acetoacetate | Nano-ZnO, Green Protocol | 1,3,5-substituted pyrazole | mdpi.com |

| Hydrazine Hydrate | 3-Oxo-3-phenylpropanenitrile | Acetic acid, Ethanol, 60°C | 3-Phenyl-1H-pyrazol-5-amine | chemicalbook.com |

| Hydrazines | 1,3-Diketones | Aprotic dipolar solvents | Polysubstituted pyrazoles | nih.gov |

1,3-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, offers a powerful alternative for pyrazole synthesis. This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). mdpi.com This approach is often highly regioselective. acs.org

To synthesize pyrazole analogs, diazo compounds can be generated in situ from precursors like N-tosylhydrazones, which are more stable and easier to handle than the diazo compounds themselves. acs.orgorganic-chemistry.org The reaction of these in situ-generated diazo compounds with terminal or internal alkynes provides a direct route to variously substituted pyrazoles. rsc.org The choice of substituents on the diazo precursor and the alkyne dictates the final substitution pattern on the pyrazole ring. For instance, reacting a diazo compound with N-vinylimidazole, which serves as an acetylene (B1199291) equivalent, can produce 3-substituted pyrazoles. acs.org

Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diazo compounds (from aldehydes) | Terminal alkynes | One-pot procedure | 3,5-Disubstituted pyrazoles | acs.org |

| Nitrilimines | Ninhydrin-derived carbonates | N/A | 1,3,5-Trisubstituted pyrazoles | rsc.org |

| N-Tosylhydrazones (in situ diazo) | Unactivated bromovinyl acetals | N/A | 3,5-Disubstituted pyrazoles | organic-chemistry.org |

One-Pot Multicomponent Syntheses

Multicomponent reactions (MCRs) provide a highly efficient and atom-economical pathway to complex molecules like substituted pyrazoles in a single synthetic operation. nih.gov These reactions combine three or more starting materials in one pot, avoiding the need for isolation of intermediates and reducing waste.

A common MCR for synthesizing 5-aminopyrazole derivatives involves the condensation of a β-ketonitrile (or a compound that generates it in situ, like a ketone and malononitrile), an aldehyde, and a hydrazine. researchgate.net For example, the reaction of malononitrile, benzaldehyde, and phenylhydrazine in the presence of a catalyst like DABCO can produce 5-aminopyrazole-4-carbonitrile derivatives. researchgate.net Another strategy involves the in situ formation of a 1,3-dicarbonyl compound from an enolate and a carboxylic acid chloride, which then reacts with a hydrazine in a consecutive MCR to form the pyrazole. beilstein-journals.orgnih.gov These methods are prized for their operational simplicity and ability to rapidly generate diverse libraries of pyrazole analogs. nih.gov

Functionalization of the Pyrazole Nucleus

Once the pyrazole core is constructed, further elaboration is often necessary to install the desired substituents at specific positions. Direct functionalization of the pyrazole C-H bonds is a modern and powerful strategy that avoids the need for pre-functionalized starting materials.

Regioselective C-H Functionalization Strategies

The pyrazole ring has three carbon atoms (C3, C4, and C5) available for functionalization, each with distinct reactivity. rsc.org

C4 Position: This position is the most nucleophilic and readily undergoes electrophilic aromatic substitution. researchgate.netscholaris.ca

C5 Position: The proton at the C5 position is the most acidic, making this site susceptible to deprotonation by strong bases followed by reaction with an electrophile. rsc.orgresearchgate.net

C3 Position: This position is generally the least reactive towards both electrophilic and nucleophilic substitution, making its direct functionalization a significant challenge. rsc.orgscholaris.ca

Strategies have been developed to overcome these inherent reactivity patterns and achieve regioselective functionalization. One innovative approach involves the use of a removable protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. By protecting the pyrazole nitrogen, a C-H arylation can be directed to the C5 position. Subsequently, the SEM group can be "switched" to the other nitrogen atom, which effectively transforms the unreactive C3 position into a reactive C5 position, allowing for a second, sequential arylation. nih.gov

Transition-Metal-Catalyzed Pyrazole Functionalization

Transition-metal catalysis has revolutionized the functionalization of heterocyclic compounds, including pyrazoles. rsc.orgelsevierpure.com These methods enable the direct formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrazole ring, often with high regioselectivity that is complementary to classical methods. rsc.orgresearchgate.net

Palladium-catalyzed reactions are particularly prominent for C-H arylation, alkenylation, and alkylation of the pyrazole nucleus. rsc.org The regioselectivity of these reactions can be controlled by the choice of catalyst, ligands, and directing groups. For instance, the N2 atom of the pyrazole ring can act as a directing group to guide the metal catalyst to the adjacent C3 or C5 positions. researchgate.net While many systems show a preference for C5 functionalization, specific catalyst systems have been developed to favor the more challenging C3 position. scholaris.ca This direct C-H functionalization approach provides a more efficient and flexible route to complex pyrazole derivatives compared to traditional cross-coupling reactions that require pre-halogenated pyrazole substrates. rsc.orgrsc.org

Table 3: Comparison of Pyrazole C-H Functionalization Sites

| Position | Inherent Reactivity | Common Functionalization Method | Role of Transition Metals | Reference |

|---|---|---|---|---|

| C3 | Least reactive | Challenging; requires specific strategies | Directing-group assisted C-H activation | rsc.orgscholaris.ca |

| C4 | Nucleophilic | Electrophilic aromatic substitution | Cross-coupling after halogenation | researchgate.netscholaris.ca |

| C5 | Acidic proton | Deprotonation with strong base | Preferred site for many C-H activations | rsc.orgnih.gov |

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is a five-membered heteroaromatic system containing two adjacent nitrogen atoms. Its reactivity in electrophilic substitution is influenced by the electron-donating or withdrawing nature of its substituents. Activating groups increase the electron density of the ring, stabilizing the cationic intermediate and accelerating the reaction rate. wikipedia.org The 3-amino group in the target compound is an activating group, while the N1-cyclohexylmethyl group also influences the ring's electronic properties.

In 3(5)-aminopyrazoles, there are four potential sites for electrophilic attack: the two ring nitrogens, the exocyclic amine, and the C4 carbon atom. arkat-usa.org Protonation typically occurs at the pyridine-like nitrogen (N2) in acidic media, which deactivates the ring towards electrophilic attack but can direct reactions towards the exocyclic groups. mdpi.com However, under different conditions, substitution on the ring is possible. The C4 position is the most common site for electrophilic substitution on the 3-aminopyrazole ring, due to the directing effects of both the N1-substituent and the 3-amino group.

Key electrophilic aromatic substitution reactions include: masterorganicchemistry.com

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine, often in the presence of a catalyst.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The specific conditions and regioselectivity of these reactions on this compound would depend on the interplay between the activating amino group and the N1-alkyl substituent.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping its carbon-hydrogen framework.

The ¹H NMR spectrum of 1-(Cyclohexylmethyl)-1H-pyrazol-3-amine is expected to show distinct signals corresponding to each unique proton environment. The signals include two doublets in the aromatic region for the pyrazole (B372694) ring protons, a broad singlet for the amine protons, and a series of signals in the aliphatic region for the cyclohexylmethyl substituent. The integration of these signals would correspond to the number of protons in each environment (1H, 1H, 2H, 2H, and 11H, respectively).

The predicted chemical shifts (δ) in a solvent like CDCl₃ are detailed below. The amine protons' shift is highly variable and depends on factors like solvent and concentration.

Predicted ¹H NMR Data

| Assigned Proton(s) | Predicted δ (ppm) | Predicted Multiplicity |

|---|---|---|

| H-5 (Pyrazole) | ~7.2 - 7.4 | d |

| H-4 (Pyrazole) | ~5.6 - 5.8 | d |

| NH₂ (Amine) | ~3.5 - 5.0 | br s |

| N-CH₂ (Methylene Bridge) | ~3.8 - 4.0 | d |

| CH (Cyclohexyl C1') | ~1.7 - 1.9 | m |

| CH₂ (Cyclohexyl C2'/C6') | ~1.6 - 1.8 (ax+eq) | m |

| CH₂ (Cyclohexyl C4') | ~1.1 - 1.3 (ax+eq) | m |

d = doublet, br s = broad singlet, m = multiplet

Predicted ¹³C NMR Data

| Assigned Carbon(s) | Predicted δ (ppm) |

|---|---|

| C-3 (Pyrazole) | ~155 - 158 |

| C-5 (Pyrazole) | ~135 - 138 |

| C-4 (Pyrazole) | ~95 - 98 |

| N-CH₂ (Methylene Bridge) | ~58 - 62 |

| C-1' (Cyclohexyl) | ~38 - 41 |

| C-2'/C-6' (Cyclohexyl) | ~30 - 33 |

| C-4' (Cyclohexyl) | ~26 - 28 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations for this compound would include:

A cross-peak between the H-4 and H-5 protons of the pyrazole ring, confirming their adjacency.

A cross-peak between the N-CH₂ bridge protons and the methine proton (H-1') of the cyclohexyl ring.

A complex network of cross-peaks connecting all adjacent protons within the cyclohexyl ring, confirming the integrity of this aliphatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively link the predicted proton signals with their corresponding carbon signals. For instance, it would show a cross-peak between the pyrazole H-4 signal (~5.7 ppm) and the C-4 signal (~96 ppm), and between the N-CH₂ protons (~3.9 ppm) and the methylene (B1212753) bridge carbon (~60 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds apart. This technique would be vital to confirm the position of the cyclohexylmethyl group on the N-1 nitrogen and the amine group on the C-3 carbon. Key expected correlations include:

A three-bond correlation from the N-CH₂ protons to the pyrazole C-5.

A two-bond correlation from the N-CH₂ protons to the pyrazole N-1 (if a ¹⁵N HMBC is performed) and the cyclohexyl C-1'.

A three-bond correlation from the pyrazole H-5 proton to the N-CH₂ carbon.

Correlations from the pyrazole H-4 proton to both C-3 and C-5, confirming the ring structure.

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass, and thus the elemental composition and fragmentation, of a molecule.

HR-MS is used to determine the precise mass of the molecule with high accuracy, which allows for the calculation of its elemental formula. For this compound, the neutral molecule has a formula of C₁₀H₁₇N₃.

Predicted HR-MS Data

| Ion Formula | Ion Type | Calculated Monoisotopic Mass (Da) |

|---|

The experimental observation of an ion with a mass-to-charge ratio (m/z) matching this calculated value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Purity Assessment: The gas chromatogram would indicate the purity of the sample. A single, sharp peak at a specific retention time would suggest a high-purity compound. The presence of additional peaks would indicate impurities or degradation products.

Identification: The mass spectrum generated under electron ionization (EI) provides a characteristic fragmentation pattern that serves as a molecular fingerprint. The molecular ion (M⁺) peak would be expected at m/z 179. Key fragmentation pathways for amines and N-alkyl heterocycles typically involve cleavage of the bond beta to the nitrogen atom. whitman.edulibretexts.orgmiamioh.edu

Predicted GC-MS Fragmentation Data

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 179 | [C₁₀H₁₇N₃]⁺ | Molecular Ion (M⁺) |

| 97 | [C₆H₁₁CH₂]⁺ | Cyclohexylmethyl cation |

| 96 | [C₅H₇N₃]⁺ | Loss of cyclohexyl radical (•C₆H₁₁) via β-cleavage |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

The most prominent peak (base peak) in the spectrum would likely be at m/z 96 or 97, resulting from the stable cations formed after cleavage of the bond between the methylene bridge and the cyclohexyl ring or the nitrogen and the methylene bridge, respectively. libretexts.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components within a complex mixture. In the context of pyrazole derivatives, LC-MS plays a crucial role in synthetic chemistry for reaction monitoring and in forensic science for the identification of novel psychoactive substances where pyrazole cores can be used as bioisosteric replacements for other ring systems. nih.govconsensus.app

For a compound such as this compound, the process would involve introducing a sample into a liquid chromatograph. The components of the sample are separated based on their affinity for the stationary phase and the mobile phase. As the separated components elute from the chromatography column, they are introduced into the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically forming a protonated molecular ion [M+H]⁺ under electrospray ionization (ESI) conditions. For this compound (molar mass: 179.27 g/mol ), the expected parent ion would be observed at a mass-to-charge ratio (m/z) of approximately 180.1. Further fragmentation of this parent ion provides a unique mass spectrum that serves as a molecular fingerprint, allowing for definitive identification. While specific studies detailing the LC-MS analysis of this exact compound in complex mixtures are not extensively documented in the reviewed literature, the characterization of more complex derivatives containing the 1-(cyclohexylmethyl)-pyrazole moiety has been successfully performed using this technique. researchgate.netljmu.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides critical information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm its structure.

The primary amine (-NH₂) group is a key feature. Primary amines typically show two distinct N-H stretching bands in the region of 3200-3500 cm⁻¹, one for the symmetric stretch and one for the asymmetric stretch. wpmucdn.com Studies on related 3-aminopyrazole (B16455) compounds support the appearance of N-H stretching vibrations in this region. nih.gov Furthermore, an N-H bending vibration is expected near 1600 cm⁻¹. wpmucdn.com

The cyclohexyl and methylene groups will produce C-H stretching vibrations between 2850 and 3000 cm⁻¹. The pyrazole ring itself has characteristic vibrations, including C-H, C=N, and C-N stretching modes. Theoretical and experimental studies on aminopyrazoles provide a basis for assigning these complex vibrations. nih.gov

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Pyrazole Ring |

| 2960 - 2850 | C-H stretch (asymmetric & symmetric) | Cyclohexyl & Methylene (-CH₂, -CH) |

| ~1600 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=N and C=C stretch | Pyrazole Ring |

| 1470 - 1440 | CH₂ bend (scissoring) | Cyclohexyl & Methylene (-CH₂) |

This table is generated based on typical vibrational frequencies for the specified functional groups. wpmucdn.comnih.govmdpi.com

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. For pyrazole derivatives, many of the functional groups are known to be Raman active, which is beneficial for their spectroscopic elucidation. rsc.org

In the Raman spectrum of this compound, strong signals would be expected for the symmetric vibrations of the pyrazole and cyclohexyl rings. Key expected Raman shifts would include the pyrazole ring breathing modes, symmetric C-H stretching of the cyclohexyl group, and C-C stretching vibrations. The symmetric nature of these vibrations often results in strong, sharp peaks in the Raman spectrum, which can be easier to resolve than some bands in the IR spectrum. While specific experimental Raman data for this compound is not available in the searched literature, the technique remains a valuable tool for detailed structural analysis of such molecules.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details, revealing the molecule's solid-state architecture.

To perform this analysis, a single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the atomic positions can be determined.

While the crystal structure for this compound has not been specifically reported in the surveyed literature, crystallographic data from closely related compounds demonstrate the type of information that can be obtained. For instance, the crystal structure of a more complex synthetic cannabinoid containing a 1-(cyclohexylmethyl)-pyrazole moiety has been determined, confirming its molecular geometry and stereochemistry. consensus.app Similarly, the structure of 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate has been elucidated, providing detailed crystallographic parameters. nih.gov This data illustrates the power of the technique to establish unequivocal structural proof.

Table 2: Illustrative Crystallographic Data for a Related Compound (5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₆N₂O·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.4959 (3) |

| b (Å) | 6.2497 (1) |

| c (Å) | 13.9268 (3) |

| β (°) | 112.782 (1) |

| Volume (ų) | 1083.02 (4) |

This data is for a related compound and serves as an example of the information obtained from X-ray crystallography. nih.gov

Chemical Reactivity and Reaction Mechanism Investigations

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. chemicalbook.combiosynce.com This structure confers a unique combination of electronic properties that dictate its reactivity. The ring is a π-excessive system, but the presence of the two electronegative nitrogen atoms significantly modulates the electron density distribution across the ring carbons. chemicalbook.com

The electronic landscape of the pyrazole ring is not uniform. Theoretical calculations and experimental data reveal a distinct distribution of electron density, which governs the regioselectivity of substitution reactions. chemicalbook.commdpi.com The C4 position generally exhibits the highest electron density, making it the most nucleophilic carbon and thus the primary site for electrophilic attack. chemicalbook.comnih.govpharmaguideline.com Conversely, the C3 and C5 positions, being adjacent to the electron-withdrawing nitrogen atoms, are comparatively electron-deficient. chemicalbook.commdpi.com This electron deficiency renders them susceptible to attack by nucleophiles. mdpi.comnih.gov

In 1-(Cyclohexylmethyl)-1H-pyrazol-3-amine, the C3 position is substituted with an amine group, which is a strong electron-donating group. This donation of electron density via resonance can influence the reactivity of the other ring positions. However, the fundamental susceptibility of the C4 position to electrophiles and the C5 position to nucleophiles generally remains. Studies on related pyrazole systems have shown that the pyrazole ring, particularly through the 4-pyrazolyl group, acts as an electron-releasing system. bohrium.com

Table 1: Predicted Reactivity at Pyrazole Ring Carbons

| Ring Position | Electronic Character | Preferred Type of Attack |

|---|---|---|

| C3 | Electron-deficient (modified by -NH2 group) | Nucleophilic mdpi.comnih.gov |

| C4 | Electron-rich | Electrophilic chemicalbook.comnih.gov |

| C5 | Electron-deficient | Nucleophilic mdpi.comnih.gov |

In contrast, the N2 atom is a "pyridine-like" nitrogen. chemicalbook.comnih.gov Its lone pair is located in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic sextet. ksu.edu.sa Consequently, this lone pair is available for donation, making the N2 atom a Lewis basic site. biosynce.comyoutube.com It can readily accept a proton in acidic media or coordinate with other electrophiles and metal ions. nih.govpharmaguideline.com The basicity of pyrazole (pKa of the conjugate acid is 2.52) is weaker than that of imidazole (B134444) but significantly greater than that of pyrrole. ksu.edu.saquora.com This basicity can be modulated by substituents on the ring. biosynce.com

An increase in electron density is expected to enhance the nucleophilicity of the ring, particularly at the C4 position, making it more reactive towards electrophiles. Furthermore, electron-donating groups on the pyrazole ring have been shown to increase the basicity of the pyridine-like N2 atom. nih.gov Therefore, this compound is predicted to be more basic and more reactive toward electrophiles than an unsubstituted or N1-aryl substituted pyrazole. N-substitution also prevents tautomerism, which simplifies the reactivity profile compared to N-unsubstituted pyrazoles. researchgate.net Studies on N-substituted pyrazoles have shown that such modifications can influence the aromaticity and sensitivity of the ring to further substitution effects. researchgate.net

Reactivity of the Exocyclic Amine Group

The 3-amino group is a key functional handle that largely dictates the chemistry of this compound. It is a potent nucleophilic center and participates in a wide array of chemical transformations.

The exocyclic amine group (-NH2) at the C3 position is highly nucleophilic. In the context of 3-aminopyrazoles, there are typically three primary nucleophilic sites: the exocyclic amine, the N1 ring nitrogen (if unsubstituted), and the C4 carbon. nih.govresearchgate.net With the N1 position blocked by the cyclohexylmethyl group, the main competition for nucleophilic attack is between the exocyclic amine and the C4 carbon. Experimental evidence from related 3-aminopyrazoles indicates that the exocyclic amine is generally the most reactive nucleophilic site. nih.gov

This high nucleophilicity allows for the straightforward formation of a variety of derivatives. For instance, the amine group readily undergoes acylation reactions with reagents like acid chlorides (e.g., benzoyl chloride) and anhydrides to form the corresponding amides. google.com It can also be alkylated or arylated under appropriate conditions. This reactivity is fundamental to its use as a building block in medicinal chemistry for the synthesis of more complex molecules. ontosight.airesearchgate.net

A hallmark of 3-aminopyrazole (B16455) chemistry is its participation in condensation reactions with carbonyl compounds, such as aldehydes and ketones. arkat-usa.org These reactions are pivotal for the construction of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. chim.itresearchgate.netnih.gov

The reaction mechanism typically involves an initial nucleophilic attack by the exocyclic 3-amino group on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate that subsequently dehydrates to an imine or enamine. This is followed by an intramolecular cyclization where the N2 atom of the pyrazole ring attacks another electrophilic center in the intermediate, leading to the formation of a new six-membered ring fused to the pyrazole core. chim.itresearchgate.net The versatility of this reaction allows for the synthesis of a diverse library of fused pyrazoles by varying the carbonyl compound and other reaction partners. researchgate.netbeilstein-journals.org

Table 2: Summary of Key Reactions of this compound

| Reacting Moiety | Reagent Type | Reaction Type | Product Type |

|---|---|---|---|

| Pyrazole Ring (C4) | Electrophiles (e.g., halogens, nitrating agents) | Electrophilic Aromatic Substitution | C4-Substituted Pyrazole |

| Pyrazole Ring (N2) | Acids, Lewis Acids | Acid-Base Reaction / Coordination | Pyrazolium Salt / Metal Complex |

| Exocyclic Amine (-NH2) | Acid Chlorides, Anhydrides | Nucleophilic Acyl Substitution | N-Acyl Pyrazole (Amide) |

| Exocyclic Amine (-NH2) & Ring N2 | Aldehydes, Ketones, β-Diketones | Condensation / Cyclization | Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) |

Tautomeric Equilibria of the Pyrazole Amine Moiety

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. When a substituent, such as an amino group, is present at a position adjacent to a ring nitrogen atom that is not substituted, the potential for prototropic tautomerism arises. In the case of 3(5)-aminopyrazoles, this manifests as an annular tautomerism involving a 1,2-proton shift between the two ring nitrogen atoms. This equilibrium results in the co-existence of two tautomeric forms: the 3-amino tautomer and the 5-amino tautomer. For this compound, the N1 position is substituted, which precludes annular tautomerism of this nature. However, the principles governing the tautomeric equilibria in related N-unsubstituted 3(5)-aminopyrazoles provide a valuable framework for understanding the electronic and structural properties of the aminopyrazole core.

The position of the tautomeric equilibrium in 3(5)-aminopyrazoles is influenced by several factors, including the electronic nature of other substituents on the pyrazole ring, the solvent, and the physical state (solution or solid).

Influence of Substituents:

The electronic character of substituents on the pyrazole ring can significantly impact the relative stability of the tautomers. Theoretical studies, such as those employing Density Functional Theory (DFT), have shown that for the unsubstituted 3(5)-aminopyrazole, the 3-amino tautomer (3AP) is more stable than the 5-amino tautomer (5AP). nih.gov This preference is generally observed for electron-donating groups on the pyrazole ring. Conversely, the presence of electron-withdrawing groups can shift the equilibrium to favor the 5-amino tautomer. researchgate.net

A study on 4-substituted 3(5)-aminopyrazoles in DMSO-d6 solution demonstrated this substituent effect clearly. A rare instance of slow proton exchange on the NMR timescale allowed for the direct observation and quantification of both tautomers. researchgate.net

| Substituent at C4 | Predominant Tautomer | Reference |

|---|---|---|

| -CN (cyano) | 5-amino | researchgate.net |

| -SCN (thiocyanato) | 5-amino | researchgate.net |

| -OCH3 (methoxy) | 3-amino | researchgate.net |

Computational and Spectroscopic Studies:

Computational chemistry, particularly DFT, has been instrumental in elucidating the energetic differences between the tautomers of 3(5)-aminopyrazoles. For the parent 3(5)-aminopyrazole, calculations at the B3LYP/6-311++G(d,p) level of theory predict the 3-amino tautomer to be more stable than the 5-amino tautomer. nih.gov

| Parameter | Energy Difference (kJ mol⁻¹) | Reference |

|---|---|---|

| ΔE (Electronic Energy) | 10.7 | nih.govnih.gov |

| ΔG (Gibbs Free Energy) | 9.8 | nih.govnih.gov |

Spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful experimental tools for studying tautomeric equilibria. In matrix isolation IR spectroscopy, the vibrational frequencies of the individual tautomers can be resolved and compared with theoretically predicted spectra. nih.govnih.gov This allows for the unambiguous identification of the tautomers present.

| Vibrational Mode | 3AP Wavenumber (cm⁻¹) | 5AP Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| NH₂ asymmetric stretch | 3538.7 | 3542.5 | nih.gov |

| NH₂ symmetric stretch | 3448.9 | 3452.7 | nih.gov |

| Ring stretching | 1566.2 | 1576.4 | nih.gov |

| NH₂ scissoring | 1636.5 | 1631.9 | nih.gov |

In the solid state, X-ray crystallography can definitively determine the structure of the tautomer present in the crystal lattice. For many 4-substituted 3(5)-aminopyrazoles, the 3-amino tautomer is the form observed in the solid state. researchgate.net

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The reactivity of 3-aminopyrazoles is characterized by the presence of multiple nucleophilic centers: the two ring nitrogen atoms and the exocyclic amino group. The specific tautomer present in the reaction medium can influence the reaction pathway. Kinetic and spectroscopic studies of reactions involving 3-aminopyrazoles, often in conjunction with computational modeling, are crucial for elucidating the underlying reaction mechanisms.

A significant area of investigation for 3-aminopyrazoles is their use as building blocks for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These reactions typically involve the condensation of a 3-aminopyrazole with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent.

The generally accepted mechanism for this transformation begins with a nucleophilic attack of the endocyclic, pyridine-like nitrogen (N2) of the 3-aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the second carbonyl carbon. The final step is a dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) ring system.

While detailed kinetic studies on the reactions of this compound are not available in the literature, investigations into related systems provide insight into the factors that control these reactions. For instance, in the synthesis of 3- and 5-aminopyrazoles from the reaction of hydrazines with α,β-unsaturated nitriles, the reaction outcome can be directed by kinetic or thermodynamic control. A detailed mechanistic study on the reaction between methyl hydrazine (B178648) and ethyl 2-cyano-3-ethoxyacrylate showed that at lower temperatures and under basic conditions (kinetic control), the 3-aminopyrazole is the major product. chim.it At higher temperatures in a neutral solvent (thermodynamic control), the more stable 5-aminopyrazole is favored. chim.it This demonstrates that the reaction conditions can play a critical role in determining the product distribution in reactions involving pyrazole synthesis and, by extension, their subsequent reactions.

Spectroscopic methods are vital for monitoring the progress of these reactions and identifying intermediates. For example, NMR spectroscopy can be used to follow the disappearance of starting materials and the appearance of products, and in some cases, to detect transient intermediates.

Computational studies, such as DFT calculations, can be employed to map the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of activation barriers for different possible reaction pathways, providing a theoretical basis for the observed regioselectivity and reaction rates. For the reaction of aminoguanidine (B1677879) with methylglyoxal, DFT calculations have been used to delineate the multi-step reaction mechanism, including the identification of the rate-determining step. researchgate.net Similar computational approaches can be applied to the reactions of 3-aminopyrazoles to provide a deeper understanding of their reaction mechanisms.

| 3-Aminopyrazole Reactant | 1,3-Dielectrophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substituted 3-aminopyrazoles | β-Dicarbonyl compounds | Acidic or basic catalysis, often with heating | Substituted pyrazolo[1,5-a]pyrimidines | arkat-usa.org |

| 3-Methyl-1H-pyrazol-5-amine | β-Enaminones | Microwave irradiation, 160-180 °C, solvent-free | 7-Substituted 2-methylpyrazolo[1,5-a]pyrimidines | rsc.org |

| Various 3-aminopyrazoles | Arylidenemalononitriles | Heating in a suitable solvent | Highly functionalized pyrazolo[1,5-a]pyrimidines | arkat-usa.org |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic properties and reactivity of molecules like 1-(Cyclohexylmethyl)-1H-pyrazol-3-amine. malayajournal.orgasrjetsjournal.org These methods are used to determine various electronic and structural properties, complementing experimental findings. tandfonline.comtandfonline.com

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic structure of molecules. asrjetsjournal.org Calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the optimized molecular geometry and other ground-state properties. malayajournal.orgtandfonline.comresearchgate.net For this compound, DFT calculations would provide the most stable three-dimensional arrangement of its atoms, minimizing the total electronic energy.

Example DFT-Calculated Geometric Parameters

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| N1-N2 | Bond length between adjacent nitrogen atoms in the pyrazole (B372694) ring | ~1.35 |

| N2-C3 | Bond length between nitrogen and the amine-substituted carbon | ~1.37 |

| C3-N(amine) | Bond length of the exocyclic carbon-amine bond | ~1.38 |

| N1-C(methylene) | Bond length between the pyrazole nitrogen and the methylene (B1212753) bridge | ~1.48 |

| N1-N2-C3 | Bond angle within the pyrazole ring | ~105.0 |

| N2-C3-C4 | Bond angle within the pyrazole ring | ~111.0 |

Note: The values presented are illustrative examples based on DFT studies of similar pyrazole-containing structures and are not specific experimental data for this compound.

Prediction of Spectroscopic Parameters

DFT calculations are also highly effective in predicting spectroscopic data, which can be compared with experimental results for structure validation. tandfonline.com Time-dependent DFT (TD-DFT) is used to compute electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies are compared with FT-IR and Raman spectra. researchgate.netresearchgate.net

Furthermore, the calculation of nuclear magnetic shielding tensors allows for the prediction of NMR chemical shifts (¹H and ¹³C). researchgate.net For this compound, theoretical ¹H NMR spectra would predict distinct signals for the protons on the pyrazole ring, the amine group, the methylene bridge, and the cyclohexyl ring. Similarly, ¹³C NMR spectra would be predicted to confirm the carbon skeleton of the molecule.

Example Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine (-NH₂) | ~3400-3500 |

| C-H Stretch (Aromatic) | Pyrazole Ring | ~3100-3150 |

| C-H Stretch (Aliphatic) | Cyclohexylmethyl Group | ~2850-2950 |

| C=N Stretch | Pyrazole Ring | ~1550-1600 |

| N-H Bend | Amine (-NH₂) | ~1610-1650 |

Note: These are representative values based on computational studies of related aminopyrazole compounds and serve as an illustrative example.

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)

To understand the chemical reactivity of this compound, several reactivity descriptors derived from DFT are analyzed. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. malayajournal.org The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. arabjchem.org

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. tandfonline.com For this compound, the MEP map would likely show negative potential (red/yellow regions) around the pyrazole nitrogen atoms and the amine group, indicating these are electron-rich sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the amine hydrogens.

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. These calculations would pinpoint specific atoms on the pyrazole ring and the amine group that are most likely to participate in chemical reactions.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide insights into the dynamic behavior and intermolecular interactions of this compound.

Conformational Analysis of this compound

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. The primary sources of conformational flexibility in this compound are the cyclohexane (B81311) ring and the rotation around the single bonds connecting it to the pyrazole nucleus.

The cyclohexane ring predominantly exists in a stable chair conformation to minimize steric and angle strain. youtube.com The cyclohexylmethyl substituent can be positioned with the pyrazole group in either an axial or equatorial position relative to the ring. The equatorial conformation is generally more stable for a bulky substituent, as it minimizes unfavorable 1,3-diaxial interactions. libretexts.orgopenochem.org Computational studies would involve rotating the key dihedral angles and calculating the potential energy surface to identify the lowest energy conformers.

Example Relative Energies of Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Equatorial Chair | Cyclohexyl in chair form, pyrazole group equatorial | 0.00 (most stable) | >95% |

| Axial Chair | Cyclohexyl in chair form, pyrazole group axial | ~2.0 - 5.0 | <5% |

| Twist-Boat | Cyclohexyl in a higher-energy twist-boat form | >5.0 | <1% |

Note: The data is a theoretical representation illustrating the expected energetic preference for the equatorial conformer based on established principles of conformational analysis in cyclohexane systems.

Molecular Docking Studies for Investigating Molecular Recognition Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. ijpbs.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with the active site of a biological target like a protein or enzyme. researchgate.netnih.gov Pyrazole derivatives are known to act as inhibitors for various enzymes, particularly kinases. nih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). nih.gov The ligand is then placed into the binding site of the protein, and its conformation and orientation are sampled. A scoring function is used to estimate the binding affinity, with lower binding energy scores indicating more favorable interactions. nih.gov

Key interactions that would be analyzed include:

Hydrogen Bonds: The amine group (-NH₂) and the pyrazole nitrogens can act as hydrogen bond donors and acceptors, respectively, forming strong interactions with amino acid residues like aspartate, glutamate, or serine.

Hydrophobic Interactions: The nonpolar cyclohexyl ring can form favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine in the protein's binding pocket.

π-π Stacking: The aromatic pyrazole ring could potentially engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Example Molecular Docking Results

| Target Protein (Example) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase (e.g., VEGFR-2) | -9.5 | ASP 1046 | Hydrogen Bond with -NH₂ |

| GLU 885 | Hydrogen Bond with Pyrazole N-H | ||

| LEU 840, VAL 916 | Hydrophobic with Cyclohexyl Ring |

Note: This table is a hypothetical example to illustrate the type of data generated from a molecular docking study. The target and results are not based on specific experimental data for this compound.

Molecular Dynamics Simulations of Compound-Target Interactions (at a molecular level)

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic interactions between a ligand, such as this compound, and its biological target at an atomic level. eurasianjournals.com While specific MD simulation studies on this compound are not extensively available in public literature, the behavior of analogous pyrazole derivatives in complex with various protein targets can provide significant insights into its potential binding modes and interaction dynamics. researchgate.net

MD simulations of pyrazole derivatives typically reveal a series of key interactions that stabilize the ligand-protein complex. nih.gov For this compound, the pyrazole core is expected to be a central player in these interactions. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. The 3-amino group is also a prime site for hydrogen bonding, capable of both donating and accepting hydrogen bonds with amino acid residues in the binding pocket of a target protein. nih.gov

A hypothetical molecular dynamics simulation of this compound bound to a protein kinase, a common target for pyrazole derivatives, would likely illustrate the following dynamic events:

Initial Docking and Equilibration: The compound would first be placed in the active site of the kinase. During the initial phase of the simulation, the system would be allowed to relax and reach a state of equilibrium.

Hydrogen Bond Dynamics: The simulation would show the formation and breaking of hydrogen bonds between the 3-amino group and the pyrazole nitrogens with key residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov

Hydrophobic Interactions: The cyclohexylmethyl group would be seen settling into a hydrophobic pocket, with its conformational flexibility allowing it to maximize van der Waals contacts with non-polar amino acid side chains such as leucine, valine, and isoleucine.

Water-Mediated Interactions: The simulation would also highlight the role of water molecules in the binding site, which can mediate interactions between the ligand and the protein by forming water bridges.

To illustrate the types of interactions and their stability, the following table presents representative data from MD simulations of analogous pyrazole derivatives interacting with a protein target.

| Interaction Type | Interacting Group on Pyrazole Analog | Interacting Protein Residue (Example) | Occupancy (%) during Simulation |

| Hydrogen Bond | 3-Amino Group (Donor) | Asp181 (Acceptor) | 85.2 |

| Hydrogen Bond | Pyrazole N2 (Acceptor) | Lys67 (Donor) | 72.5 |

| Hydrophobic | N-Alkyl Substituent | Leu132, Val45 | >90 |

| Water-Mediated H-Bond | 3-Amino Group | Thr179 | 45.3 |

This table is a representation of typical data obtained from MD simulations of pyrazole derivatives and does not represent actual data for this compound.

The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key metrics analyzed in MD simulations. A stable RMSD for the ligand and protein backbone atoms would suggest that the complex is stable over the simulation time. RMSF analysis would indicate the flexibility of different parts of the molecule and the protein, highlighting which regions are more dynamic. researchgate.net For this compound, higher RMSF values might be expected for the cyclohexyl ring, reflecting its conformational flexibility.

Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Insights (non-clinical)

A typical QSAR study on a series of N-substituted aminopyrazole analogs would involve the calculation of various molecular descriptors, which can be broadly categorized as follows:

Steric Descriptors: These relate to the size and shape of the molecule. The cyclohexylmethyl group would be a major contributor to the steric properties of this compound. Descriptors such as molecular weight, molar volume, and specific shape indices (e.g., Kappa shape indices) would quantify the influence of this bulky substituent on the compound's ability to fit into a binding site.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions with the target. The logarithm of the partition coefficient (logP) is a common hydrophobic descriptor. The cyclohexylmethyl group significantly increases the hydrophobicity of the molecule compared to smaller alkyl substituents.

A hypothetical QSAR equation for a series of pyrazole derivatives might look like this:

pIC50 = β0 + β1(logP) + β2(HOMO) + β3(Steric_Descriptor) + ...

Where pIC50 is the measure of biological activity, and the β coefficients indicate the positive or negative contribution of each descriptor.

Based on general QSAR studies of pyrazole analogs, the following structure-activity relationships can be inferred for this compound:

The 3-amino group is often crucial for activity, participating in key hydrogen bonding interactions. Its presence is generally favored.

The N1-substituent plays a significant role in modulating both steric and hydrophobic properties. The bulky and hydrophobic cyclohexylmethyl group would likely enhance binding to targets with a corresponding large, hydrophobic pocket. However, excessively large substituents can also lead to steric hindrance, reducing activity.

The pyrazole core serves as a rigid scaffold, positioning the key interacting groups (the amino group and the N1-substituent) in a specific orientation for optimal target interaction.

The following table presents a hypothetical set of descriptors for this compound in the context of a QSAR study, alongside representative values for analogous compounds to provide a comparative perspective.

| Compound | Molecular Weight ( g/mol ) | Calculated logP | HOMO (eV) | Steric Descriptor (Molar Volume, ų) | Predicted pIC₅₀ |

| 1-(Methyl)-1H-pyrazol-3-amine | 97.12 | 0.25 | -5.8 | 90.5 | 5.2 |

| 1-(Butyl)-1H-pyrazol-3-amine | 139.20 | 1.85 | -5.7 | 145.2 | 6.5 |

| This compound | 193.29 | 3.50 | -5.6 | 205.8 | 7.8 |

| 1-(Phenyl)-1H-pyrazol-3-amine | 159.19 | 1.90 | -5.4 | 150.1 | 7.1 |

This table contains calculated and hypothetical data for illustrative purposes and does not represent experimentally validated QSAR model outputs for this compound.

These QSAR insights are valuable in a non-clinical setting for guiding the design of new analogs with potentially improved activity by suggesting modifications to the molecular structure to optimize the key physicochemical properties.

Mechanistic Investigations of Biological Interactions Non Clinical/molecular Level

Exploration of Molecular Targets and Binding Sites

The pyrazole (B372694) scaffold is a versatile structural motif that has been shown to interact with a diverse range of biological targets. Based on studies of analogous compounds, 1-(Cyclohexylmethyl)-1H-pyrazol-3-amine could potentially interact with several classes of proteins.

Key potential molecular targets for pyrazole derivatives include:

Serine Proteases: Enzymes such as thrombin (Factor IIa) are significant targets for pyrazole-based inhibitors, particularly in the context of antithrombotic research. mdpi.comnih.gov The active site of these proteases, containing a critical serine residue, serves as the primary binding and interaction site.

G-Protein Coupled Receptors (GPCRs): Pyrazole derivatives have been developed as agonists and positive allosteric modulators (PAMs) for various GPCRs. nih.govduke.edu This includes muscarinic acetylcholine receptors (mAChRs) and the apelin receptor. duke.edunih.gov Binding often occurs in allosteric sites, which are topographically distinct from the binding site of the endogenous ligand, allowing for the modulation of receptor activity. mdpi.com

Apoptosis Regulators: Proteins in the B-cell lymphoma 2 (Bcl-2) family are critical regulators of apoptosis. Certain substituted 1H-pyrazole derivatives have been designed to bind to Bcl-2, inhibiting its function and promoting programmed cell death in cancer cells. nih.govrsc.org

The cyclohexylmethyl group at the N1 position of this compound likely plays a crucial role in directing the molecule to specific targets, with the cycloaliphatic ring potentially engaging with hydrophobic pockets within the binding sites of these proteins. duke.edu

Enzyme Inhibition Mechanisms by Pyrazole Derivatives (e.g., Thrombin Inhibition)

A prominent mechanism of action for certain pyrazole derivatives is the inhibition of enzymes, particularly serine proteases like thrombin. nih.gov Acylated 1H-pyrazol-5-amines, which share the same core as this compound, have been identified as potent thrombin inhibitors that operate through a "serine-trapping" mechanism. mdpi.comnih.gov

This covalent mechanism involves the following molecular events:

The pyrazole inhibitor binds to the active site of thrombin.

The acyl group attached to the pyrazole's amino function is transferred to the hydroxyl group of the catalytic Serine-195 residue in the enzyme's active site. mdpi.comnih.gov

This acylation results in a temporary, covalent modification of the enzyme, rendering it inactive. acs.org

The cleaved aminopyrazole portion of the molecule then leaves the active site. mdpi.com

The inhibitory potency of these compounds is highly dependent on their substitution pattern. For instance, studies on a series of acylated 1H-pyrazol-5-amines revealed that while some derivatives are potent inhibitors with IC50 values in the nanomolar range, a 3-cyclohexyl-substituted analog showed no significant activity. mdpi.comnih.gov This highlights the sensitivity of the enzyme's active site to the specific structure of the inhibitor.

| Compound | Description | Thrombin IC50 (nM) | Reference |

|---|---|---|---|

| 24e | Flexible acylated 1H-pyrazol-5-amine | 16 | mdpi.com |

| 9e | Acylated 1H-pyrazol-5-amine with 3-pyridyl moiety | 165 | nih.gov |

| 9g | Acylated 1H-pyrazol-5-amine with 3-phenyl moiety | 1300 | nih.gov |

| 9i | Acylated 1H-pyrazol-5-amine with 3-cyclohexyl moiety | > 5000 | nih.gov |

Receptor Binding Affinities and Allosteric Modulation Studies

Pyrazole derivatives have been investigated as modulators of GPCRs, often exhibiting high binding affinity and acting as allosteric modulators rather than direct agonists or antagonists. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is different from the orthosteric site (the binding site of the natural ligand). mdpi.com This binding can positively or negatively regulate the receptor's response to its endogenous ligand. mdpi.com

Studies on pyrazole-based compounds have identified positive allosteric modulators for the M1 muscarinic acetylcholine receptor. nih.gov Furthermore, research on apelin receptor agonists has shown that pyrazole compounds substituted at the N1 position with cycloalkyl moieties, such as cyclohexyl, can exhibit high binding affinities. duke.edu For example, a series of pyrazole-based apelin receptor agonists demonstrated potent binding, competitively displacing radiolabeled ligands. duke.edu

| Compound | Description | Binding Affinity (Ki, µM) | Reference |

|---|---|---|---|

| Compound 21 | N1-substituted pyrazole derivative | 0.036 | duke.edu |

| Compound 22 | N1-substituted pyrazole derivative | 0.038 | duke.edu |

| Compound 25 | N1-substituted pyrazole derivative | 0.054 | duke.edu |

| Compound 36 | N1-substituted pyrazole derivative | 0.060 | duke.edu |

The N1-cyclohexylmethyl substituent in this compound is structurally similar to those found to be effective in these GPCR modulators, suggesting it may possess similar receptor binding capabilities. duke.edu

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation (non-clinical)

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological activity. For the pyrazole class, SAR studies have provided key insights into the features required for specific molecular interactions.

N1-Position Substituent: The group at the N1 position of the pyrazole ring is a critical determinant of activity and selectivity. In apelin receptor agonists, substituting this position with alkyl or cycloalkyl groups like cyclopentyl and cyclohexyl led to enhanced potency. duke.edu This suggests the N1-cyclohexylmethyl group is a key feature for potential receptor interactions.

3-Position Substituent: The nature of the substituent at the 3-position of the pyrazole core significantly influences activity. In the case of thrombin inhibitors, a 3-pyridyl moiety was found to be much more potent than a 3-phenyl group, which in turn was more active than a 3-cyclohexyl group. nih.gov The 3-amino group in this compound is a key functional group that can participate in hydrogen bonding within a binding site.

Acylation of the Amino Group: For enzyme inhibition, acylation of the exocyclic amino group is often necessary for activity. The nature of the acyl group can fine-tune potency and selectivity against different proteases. acs.org

These SAR studies confirm that the specific combination of the N1-cyclohexylmethyl group and the 3-amino group on the pyrazole core of this compound will dictate its specific molecular targets and biological activity.

In Vitro Studies on Specific Cellular Pathways (focusing on molecular events, not physiological outcomes)

Beyond direct interaction with a single protein, pyrazole derivatives can modulate complex cellular pathways. A key area of investigation is the induction of apoptosis (programmed cell death), which is a critical process in cancer therapy. nih.gov

In vitro studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have shown that they can target the intrinsic apoptotic pathway by inhibiting the anti-apoptotic protein Bcl-2. nih.govrsc.org The molecular cascade initiated by this inhibition includes:

Activation of Pro-Apoptotic Proteins: Inhibition of Bcl-2 leads to the activation of pro-apoptotic members of the same family, such as Bax. rsc.org

Up-regulation of p53: The tumor suppressor protein p53, a key regulator of cell cycle and apoptosis, can be activated. rsc.org

Caspase Activation: The process culminates in the activation of effector caspases, such as Caspase-3, which are the executioners of apoptosis, leading to the cleavage of cellular proteins and cell death. rsc.org

DNA Damage: Some of these pyrazole compounds have also been shown to induce genotoxic stress, causing DNA strand breaks, which can be another trigger for apoptosis. rsc.org

Molecular docking studies have confirmed that these pyrazole derivatives can achieve high binding affinity to Bcl-2 through key hydrogen bonding interactions. rsc.org These findings suggest that compounds structurally related to this compound could potentially modulate the apoptotic pathway at a molecular level, contingent on their ability to bind to key regulatory proteins like Bcl-2.

Advanced Research Applications Non Clinical/non Therapeutic

Utilization as a Synthetic Building Block and Reagent in Organic Synthesis

In synthetic organic chemistry, 1-(Cyclohexylmethyl)-1H-pyrazol-3-amine serves as a versatile synthetic building block. cymitquimica.comenamine.netsigmaaldrich.com The term "building block" refers to organic molecules with functional groups that are used as starting materials for the bottom-up assembly of more complex molecular structures. sigmaaldrich.com N-heterocyclic amines, in particular, are crucial precursors in the synthesis of agrochemicals and other bioactive molecules. mdpi.com

The synthetic utility of this compound is rooted in the distinct reactivity of its two main components: the pyrazole (B372694) ring and the primary amine group. The amine group can undergo a wide range of chemical transformations, allowing for the introduction of diverse functionalities. Simultaneously, the pyrazole ring provides a stable heterocyclic core that is a key feature in many target compounds. nih.gov

Common synthetic transformations involving the amine group of aminopyrazoles include acylation, alkylation, sulfonylation, and diazotization, which can then be followed by various substitution reactions. These reactions allow for the construction of amides, secondary and tertiary amines, sulfonamides, and other derivatives, each with unique properties and potential applications. The pyrazole ring itself can also be functionalized, although it is generally stable and less reactive than the amine group. chim.it

The general synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com This foundational reaction allows for the creation of a wide variety of pyrazole cores that can be further modified. The presence of the cyclohexylmethyl group adds a lipophilic character to the molecule, which can be advantageous in subsequent applications by influencing solubility and interaction with nonpolar environments.

| Potential Reaction Type | Reagent/Conditions | Resulting Functional Group | Significance in Synthesis |

| Acylation | Acyl chloride, Anhydride | Amide | Introduction of carbonyl-containing moieties, common in many bioactive molecules. |

| Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine | Modification of basicity and steric properties; chain elongation. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Forms new carbon-nitrogen bonds, a key step in building complex amines. mdpi.com |

| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide | Creates a stable and important functional group found in various chemical entities. |

| Diazotization | NaNO₂, HCl (Sandmeyer/Schiemann reactions) | Diazonium Salt (intermediate) | Versatile intermediate for introducing halogens, cyano, hydroxyl, and other groups onto the pyrazole ring. |

| Coupling Reactions | Aryl halide, Palladium catalyst (e.g., Buchwald-Hartwig) | N-Aryl Amine | Formation of carbon-nitrogen bonds to aryl systems, creating more complex structures. |

Development of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function in a biological system. nih.gov Pyrazole derivatives have emerged as promising scaffolds for the development of such probes, particularly fluorescent probes for bioimaging, due to their inherent electronic properties and high degree of synthetic versatility. nih.govrsc.org

The structure of this compound provides a suitable foundation for the rational design of chemical probes. A typical probe consists of three main components: a recognition element (binding group), a signaling unit (e.g., a fluorophore), and a linker. The aminopyrazole core of this compound can be systematically modified to incorporate these elements.

Recognition Element : The pyrazole ring and its substituents can be tailored to bind selectively to a biological target. The cyclohexylmethyl group can enhance binding through hydrophobic interactions.

Signaling Unit : The primary amine at the C3 position is an ideal attachment point for a signaling moiety. For instance, it can be reacted with a fluorophore containing an isothiocyanate or succinimidyl ester group to create a fluorescent probe.

Linker : The amine group can also be used to attach a linker, which provides spatial separation between the recognition element and the signaling unit, preventing interference.

The development of such probes allows for non-invasive, real-time monitoring of biological processes within living cells and tissues. nih.gov The design aims for high affinity (typically below 100 nM) for the intended target and significant selectivity (at least tenfold) over related targets to ensure that the observed signal is specific. nih.gov

| Probe Component | Function | Derivation from this compound | Example Modification |

| Recognition Element | Binds to the biological target of interest. | The core pyrazole scaffold and cyclohexylmethyl group. | Further substitution on the pyrazole ring to enhance target-specific interactions. |

| Signaling Unit | Generates a detectable signal (e.g., fluorescence). | Covalently attached to the molecule. | The amine group is reacted with a fluorescent dye like fluorescein (B123965) isothiocyanate (FITC). |

| Linker | Connects the recognition and signaling elements. | Attached via the amine group. | A polyethylene (B3416737) glycol (PEG) chain can be attached to improve solubility and provide spacing. |

| Reactive Group | Forms a covalent bond with the target (for covalent probes). | Incorporated into the structure. | A functional group like an acrylamide (B121943) could be added to covalently bind to a cysteine residue on a target protein. |

Applications in Agrochemical Research as Scaffolds

The pyrazole heterocycle is a well-established and highly important scaffold in the agrochemical industry. ias.ac.inglobalresearchonline.net Numerous commercial pesticides, including herbicides, insecticides, and fungicides, incorporate a pyrazole ring in their structure. nih.govnih.gov This is due to the ring's metabolic stability and its ability to be substituted in multiple positions, allowing for the fine-tuning of biological activity and physical properties. researchgate.net

This compound serves as a valuable starting point or "scaffold" for the discovery of new agrochemicals. The core structure can be elaborated through chemical synthesis to create libraries of related compounds that are then screened for desired biological activity.

Herbicides : Several pyrazole-containing herbicides are known to inhibit specific enzymes in plants, such as protoporphyrinogen (B1215707) oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD). The aminopyrazole scaffold can be modified to mimic the structures of known inhibitors or to explore new binding modes. A patent describes pyrazole derivatives as active ingredients in herbicides for controlling a wide variety of weeds. google.com

Insecticides : Pyrazole-based insecticides often act on the nervous system of insects. For example, Fipronil, a broad-spectrum insecticide, contains a pyrazole ring and functions by blocking GABA-gated chloride channels. The this compound structure can be used to design new compounds targeting similar or different receptors in insects.

Fungicides : Pyrazole carboxamides are a significant class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. The amine group on the this compound scaffold is a key handle for synthesizing such carboxamides by reacting it with various carboxylic acids.

The cyclohexylmethyl group can play a crucial role in the performance of a potential agrochemical by influencing its lipophilicity, which affects its uptake, translocation within the plant, and penetration of the target pest's cuticle. smolecule.com

| Agrochemical Class | Mode of Action Example | Role of Pyrazole Scaffold | Known Pyrazole Agrochemicals |

| Insecticides | GABA-gated chloride channel antagonist | Core structural component responsible for binding to the target site. | Fipronil, Tebufenpyrad, Tolfenpyrad nih.gov |

| Fungicides | Succinate Dehydrogenase Inhibitor (SDHI) | Forms the headgroup of the molecule that fits into the enzyme's active site. | Bixafen, Penthiopyrad, Furametpyr nih.gov |

| Herbicides | Inhibition of various plant enzymes (e.g., PPO, HPPD) | Provides a stable framework for arranging functional groups necessary for activity. | Pyroxasulfone, Topramezone nih.gov |

Exploration in Materials Science

In materials science, the unique electronic and structural properties of heterocyclic compounds like pyrazoles are exploited for various applications, including the development of coordination polymers, dyes, and other functional materials. ias.ac.in

Ligands for Coordination Chemistry : Pyrazole and its derivatives are excellent ligands for a wide range of metal ions. researchgate.netresearchgate.netacs.org The two adjacent nitrogen atoms of the pyrazole ring can act as a bidentate or monodentate ligand, coordinating with metal centers to form stable complexes. researchgate.netresearchgate.netpen2print.org this compound can form coordination compounds where the pyrazole nitrogen atoms bind to a metal ion. The resulting metal complexes can exhibit interesting magnetic, optical, or catalytic properties. The bulky cyclohexylmethyl group can influence the steric environment around the metal center, affecting the geometry and nuclearity of the final complex. researchgate.net The exocyclic amine group could also participate in coordination, potentially leading to polynuclear structures. nih.gov

Precursors for Dyes and Pigments : The aminopyrazole moiety is a common component in azo dyes. The primary amine group of this compound can be diazotized and then coupled with an electron-rich aromatic compound (a coupling component) to form a highly conjugated azo system, which is the basis of many colorful dyes. globalresearchonline.net The specific substituents on the pyrazole and the coupling partner determine the color and properties (e.g., lightfastness, solubility) of the resulting dye. The pyrazole ring itself can be part of a chromophore system in fluorescent dyes due to its electronic characteristics. globalresearchonline.net

The exploration of pyrazole derivatives in materials science is an active area of research, with the potential to create novel materials with tailored electronic and photophysical properties.

| Application Area | Key Feature of Pyrazole | Role of this compound | Potential Properties of Resulting Material |

| Coordination Chemistry | N,N-donor atoms for metal binding. researchgate.net | Acts as a ligand to form metal-organic complexes. The cyclohexyl group provides steric bulk. | Catalytic activity, specific magnetic properties, luminescence. |